Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups and selective functionalization to achieve the desired product .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments, are likely employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .
Scientific Research Applications
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used as a semi-flexible linker in targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: Another related compound used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, including the presence of a methoxy group and a tert-butyl ester. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research and development applications .
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-13-11-14(22-5)7-8-15(13)18(19)9-6-10-20(12-18)16(21)23-17(2,3)4/h7-8,11H,6,9-10,12,19H2,1-5H3 |
InChI Key |
CJHYCNVCTMRSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CCCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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